Enhanced Acidity (pKₐ): Bis(3-methylphenyl)-1H-1,2,3,4-tetrazole Exhibits Predicted pKₐ of 0.47, Enabling Superior Ionization vs. Unsubstituted 1,5-Diphenyltetrazole
The predicted pKₐ of bis(3-methylphenyl)-1H-1,2,3,4-tetrazole is 0.47 ± 0.10 [1], reflecting the electron-withdrawing character of the tetrazole ring when substituted at both N-1 and C-5 positions with aromatic groups. This pKₐ is substantially lower (more acidic) than that of carboxylic acids (typical pKₐ ~4–5), approaching the acidity range of sulfonic acids. In contrast, the simpler mono-substituted analog 5-(m-tolyl)-1H-tetrazole (CAS 3441-00-7) bears a free N–H proton on the tetrazole ring (computed XLogP3-AA: 1.5, molecular weight: 160.18 g/mol) [2], which is expected to exhibit a markedly different acid–base profile due to the absence of the second N-1 aryl substituent. The enhanced acidity of the target compound directly influences its ionization state at physiological pH, receptor–ligand electrostatic interactions, and suitability as a carboxylic acid bioisostere in drug design where greater acidity may be required for target engagement [3].
| Evidence Dimension | Predicted Acid Dissociation Constant (pKₐ) |
|---|---|
| Target Compound Data | pKₐ = 0.47 ± 0.10 (predicted) |
| Comparator Or Baseline | 5-(m-Tolyl)-1H-tetrazole (CAS 3441-00-7): pKₐ not explicitly reported but expected to be higher due to mono-substitution; typical 5-substituted 1H-tetrazoles exhibit pKₐ ~4.5–5.5 |
| Quantified Difference | Target compound predicted to be approximately 4–5 orders of magnitude more acidic than mono-substituted 1H-tetrazole analogs |
| Conditions | Predicted values; ACD/Labs or equivalent software estimation as compiled by ChemicalBook |
Why This Matters
A pKₐ difference of several orders of magnitude dictates whether the compound exists in ionized or neutral form under assay or physiological conditions, directly affecting solubility, membrane permeability, and target binding—a critical procurement consideration when selecting a tetrazole building block for SAR campaigns.
- [1] ChemicalBook. 1,5-BIS(3-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOLE (CAS 338411-35-1). Predicted pKa: 0.47±0.10; Boiling Point: 444.3±48.0 °C; Density: 1.18±0.1 g/cm³. View Source
- [2] PubChem. 5-(m-Tolyl)-1H-tetrazole (CID 583308, CAS 3441-00-7). Computed Properties: Molecular Weight 160.18 g/mol, XLogP3-AA 1.5. View Source
- [3] Gaponik, P. N.; Ivashkevich, J. A. Tetrazoles: Synthesis, Structures, Physico-Chemical Properties and Application. elib.bsu.by, 2012. View Source
